molecular formula C15H23NS B009959 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole CAS No. 104169-07-5

2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole

Cat. No. B009959
M. Wt: 249.4 g/mol
InChI Key: KRQGGVCQVXLFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, also known as MBT, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzothiazole derivatives, which have been found to possess a wide range of biological activities.

Mechanism Of Action

The mechanism of action of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but several studies have suggested that it may act by inhibiting key enzymes involved in the progression of cancer and Alzheimer's disease. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to activate certain signaling pathways that are involved in the regulation of glucose metabolism.

Biochemical And Physiological Effects

2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to possess several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole for lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole is its relatively low solubility in water, which may limit its applicability in certain experimental settings.

Future Directions

There are several future directions that could be pursued in the study of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole. One potential area of research is the development of more efficient synthesis methods for 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, which could increase its accessibility and applicability in research. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole, which could provide insights into its potential therapeutic applications. Furthermore, studies are needed to investigate the potential synergistic effects of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole with other compounds, which could enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole can be achieved through several methods, including the reaction of 2-aminobenzenethiol with 3-methyl-2-butanone in the presence of a strong acid catalyst. This reaction results in the formation of 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole as a yellow crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Several studies have reported that 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole possesses significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to inhibit the formation of amyloid-beta plaques, which are believed to be responsible for the development of Alzheimer's disease. Furthermore, 2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to possess hypoglycemic activity, making it a potential candidate for the treatment of diabetes.

properties

CAS RN

104169-07-5

Product Name

2-(3-Heptanyl)-3-methyl-2,3-dihydro-1,3-benzothiazole

Molecular Formula

C15H23NS

Molecular Weight

249.4 g/mol

IUPAC Name

2-heptan-3-yl-3-methyl-2H-1,3-benzothiazole

InChI

InChI=1S/C15H23NS/c1-4-6-9-12(5-2)15-16(3)13-10-7-8-11-14(13)17-15/h7-8,10-12,15H,4-6,9H2,1-3H3

InChI Key

KRQGGVCQVXLFFR-UHFFFAOYSA-N

SMILES

CCCCC(CC)C1N(C2=CC=CC=C2S1)C

Canonical SMILES

CCCCC(CC)C1N(C2=CC=CC=C2S1)C

synonyms

Benzothiazole, 2-(1-ethylpentyl)-2,3-dihydro-3-methyl- (9CI)

Origin of Product

United States

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